molecular formula C16H10Br2O5S B2969796 6,8-dibromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one CAS No. 904438-80-8

6,8-dibromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B2969796
CAS No.: 904438-80-8
M. Wt: 474.12
InChI Key: XMCGSLYSEXYRAL-UHFFFAOYSA-N
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Description

Product Overview 6,8-Dibromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one (CAS# 904432-68-4) is a high-purity synthetic coumarin derivative intended for research and development purposes. This compound features a brominated coumarin core functionalized with a 4-methoxybenzenesulfonyl group at the 3-position. With a molecular formula of C17H13BrO6S and a molecular weight of 425.25 g/mol, it is supplied with a minimum purity of 95%+ . Research Context and Value of Coumarins Coumarins represent a significant class of benzopyrone-based heterocyclic compounds found in various plants and microorganisms . They serve as privileged structures in medicinal chemistry due to their diverse biological activities. Researchers have extensively investigated synthetic coumarins, particularly those with pharmacophoric groups at the C-3 position, for a wide range of applications, including antimicrobial, anticancer, antioxidant, and anti-inflammatory activities . The structural motif of a coumarin core bearing a sulfonamide or sulfonate group, as seen in this compound, has been the subject of intensive screening and has demonstrated selective cytotoxicity against mammalian cancer cell lines . Potential Research Applications The specific structural features of this compound make it a valuable building block for chemical synthesis and a candidate for pharmacological evaluation. The electron-withdrawing sulfonyl group can influence the electronic properties of the coumarin system and provide a handle for further chemical modifications. Researchers can utilize this compound as a precursor in the synthesis of more complex molecules, such as hybrid pharmacophores, or for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. Its potential applications align with the broader research on C-3 substituted coumarins, which show promise as anticancer and antimicrobial agents . Handling and Safety This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. As with all chemicals of this nature, standard personal protective equipment (PPE), including gloves and eyeshields, should be worn.

Properties

IUPAC Name

6,8-dibromo-3-(4-methoxyphenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2O5S/c1-22-11-2-4-12(5-3-11)24(20,21)14-7-9-6-10(17)8-13(18)15(9)23-16(14)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCGSLYSEXYRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the bromination of a chromen-2-one precursor, followed by the introduction of the methoxybenzenesulfonyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The sulfonylation step may involve the use of sulfonyl chlorides and a base such as pyridine or triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and sulfonylation steps, as well as advanced purification techniques like recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-dibromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the sulfonyl group.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.

Scientific Research Applications

6,8-dibromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,8-dibromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms and sulfonyl group may play a role in binding to biological macromolecules, leading to inhibition or modulation of enzymatic activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Coumarins with Antifungal Activity

  • 6,8-Dibromo-3-(1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoro-1-hydroxyethyl)-2H-chromen-2-one (Compound 3hd) Structure: Shares the 6,8-dibromo coumarin core but features a trifluoro-hydroxyethyl-pyrrole substituent at position 3. NMR data (δ 7.97 ppm for aromatic protons) and HRMS ([M-H]−: 521.9319) confirm structural integrity . Comparison: The 4-methoxybenzenesulfonyl group in the target compound may offer enhanced metabolic stability over the pyrrole-trifluoroethanol moiety due to reduced susceptibility to oxidative degradation .
  • 6-Chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one Structure: Chlorine at position 6 and an indole-carbonyl group at position 3. The indole moiety likely enhances membrane penetration via hydrophobic interactions . Comparison: Bromine’s larger atomic radius in the target compound may improve target binding through stronger van der Waals interactions compared to chlorine .

Coumarin-Thiazole Hybrids with Antimycobacterial Activity

  • 3-(2-Aminothiazol-4-yl)-6,8-dichloro-2H-chromen-2-one (SVM series) Structure: Dichloro substitution at 6,8 positions and an aminothiazole group at position 3. Activity: MIC values of 0.5–4 μg/mL against Mycobacterium tuberculosis H37Rv, surpassing standard drugs like rifampicin . Comparison: The dichloro vs. dibromo substitution may reduce steric hindrance, but bromine’s electronegativity could enhance interactions with hydrophobic enzyme pockets. The sulfonyl group in the target compound may offer better solubility for in vivo applications .

Enzyme Inhibitors and Anticancer Agents

  • 6,8-Dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one

    • Structure : Dichloro substitution and a 3-methoxyphenyl group at position 3.
    • Activity : Inhibits MARK4 kinase (IC50: 7.8 μM) and reduces HepG2 cell viability (IC50: 15.92 μM) .
    • Comparison : The target compound’s sulfonyl group could provide stronger hydrogen-bonding interactions with kinase ATP-binding sites compared to the methoxyphenyl group.
  • 7-Hydroxycoumarin (Metabolite of Coumarin)

    • Structure : Hydroxyl group at position 5.
    • Activity : Antiproliferative effects against gastric, colon, and liver cancer cells (IC50: 0.68–2.69 mM) .
    • Comparison : Bromination in the target compound likely enhances cytotoxicity by stabilizing radical intermediates or inducing DNA cross-linking .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 6,8-Dibromo-3hd 6-Chloro-Indole Coumarin
Molecular Weight ~521 g/mol (estimated) 521.93 g/mol ~380 g/mol (estimated)
LogP Higher (due to sulfonyl) 5.7 (XLogP3) ~3.5 (estimated)
Solubility Moderate (polar sulfonyl) Low (hydrophobic pyrrole) Low (indole-carbonyl)
Metabolic Stability High (sulfonyl resists CYP450) Moderate Low (indole susceptible to oxidation)

Biological Activity

The compound 6,8-dibromo-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one , a derivative of coumarin, has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H12_{12}Br2_2O4_4S
  • Molecular Weight : 408.13 g/mol

This compound features a coumarin backbone with bromine substitutions and a methoxybenzenesulfonyl group, which may influence its biological activity.

Antimicrobial Activity

Research has indicated that coumarin derivatives exhibit significant antimicrobial properties. A study highlighted the leishmanicidal activity of synthetic coumarins, suggesting that compounds similar to this compound could also possess potent effects against pathogens like Leishmania spp. In vitro assays demonstrated that certain coumarins had comparable efficacy to established treatments such as amphotericin B, with selectivity indices indicating lower toxicity to mammalian cells compared to their antiparasitic effects .

Anti-inflammatory Properties

Coumarins are known for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in various cell lines. This property is crucial in developing therapeutic agents for inflammatory diseases.

Anticancer Activity

Recent studies have shown that coumarin derivatives can induce apoptosis in cancer cells. For instance, research on related compounds demonstrated their ability to trigger cell cycle arrest and apoptosis through the activation of caspase pathways. The specific mechanisms by which this compound exerts anticancer effects warrant further investigation.

Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of pathogen growth
Anti-inflammatoryCytokine modulation
AnticancerInduction of apoptosis

Case Study 1: Leishmaniasis Treatment

A study examined the efficacy of coumarin derivatives in treating Leishmania infections. The results indicated that specific compounds exhibited significant leishmanicidal activity, reducing parasite load in infected tissues. This suggests that this compound could be a candidate for further development as an antileishmanial agent .

Case Study 2: Cancer Cell Lines

In vitro studies on cancer cell lines treated with coumarin derivatives revealed alterations in cell viability and proliferation rates. The data suggested that these compounds could effectively target cancer cells while sparing normal cells, indicating their potential as selective anticancer agents.

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